((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine
Description
Properties
IUPAC Name |
[2,5-dimethyl-1-(4-methylsulfanylphenyl)pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-8-12(9-15)11(2)16(10)13-4-6-14(17-3)7-5-13/h4-8H,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFEZSCYAFCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)SC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine , also referred to as DMMPA, is a pyrrole derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting various research findings, synthesis methods, and potential applications in medicinal chemistry.
Synthesis of DMMPA
The synthesis of DMMPA typically involves a multi-step process starting from readily available precursors. A common method includes the reaction of N-methyl-4-piperidone , 4-methylsulfanyl-benzaldehyde , and malononitrile in ethanol under reflux conditions. This method has been documented to yield significant quantities of the target compound with good purity levels .
Antimicrobial Activity
DMMPA has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown that this compound exhibits moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antifungal activity has also been assessed, showing effectiveness against fungi including Aspergillus niger and Fusarium solani .
Table 1: Antimicrobial Activity of DMMPA
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Aspergillus niger | 14 |
| Fusarium solani | 10 |
Cytotoxicity and Antitumor Activity
Recent studies have explored the cytotoxic effects of DMMPA on various cancer cell lines. It was found to induce apoptosis in human cancer cells, suggesting potential as an antitumor agent. The mechanism appears to involve the modulation of apoptosis-related proteins, leading to increased cell death in malignant cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The biological activity of DMMPA is believed to be linked to its ability to interact with specific cellular targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. For instance, its interaction with protein kinases has been noted, which may contribute to its antitumor effects .
Case Study 1: Antimicrobial Efficacy
In a controlled study, DMMPA was tested alongside standard antibiotics to evaluate its efficacy. The results indicated that DMMPA could enhance the activity of commonly used antibiotics against resistant strains, highlighting its potential as an adjuvant therapy in treating infections caused by resistant bacteria .
Case Study 2: Cancer Treatment
Another study focused on the application of DMMPA in combination with chemotherapeutic agents. The findings suggested that DMMPA could lower the IC50 values of these agents, making them more effective at lower doses. This synergistic effect indicates a promising avenue for cancer treatment strategies that incorporate DMMPA .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing pyrrole rings can exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrole can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. ((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine may possess similar properties, making it a candidate for further investigation in cancer therapeutics .
2. Antimicrobial Properties
The presence of the methylthio group in the compound enhances its interaction with biological membranes, potentially leading to antimicrobial effects. Preliminary studies suggest that compounds with similar structures have shown activity against various bacterial strains, indicating that this compound could be explored for developing new antimicrobial agents .
3. Neuroprotective Effects
Pyrrole derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems may provide insights into its potential use in treating conditions like Alzheimer's disease or Parkinson's disease .
Materials Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound can be utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a hole transport material can enhance the efficiency of these devices .
2. Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for the incorporation into copolymers that could exhibit improved mechanical strength or thermal stability .
Organic Synthesis Applications
1. Synthesis of Complex Molecules
this compound can be employed as an intermediate in the synthesis of more complex organic molecules. Its reactive amine group makes it suitable for various coupling reactions, including amide bond formation and nucleophilic substitutions .
2. Development of New Reaction Pathways
The compound's unique structure allows chemists to explore new reaction pathways and methodologies in synthetic organic chemistry. For example, it can be used in cyclization reactions to create diverse heterocyclic compounds .
Case Study 1: Anticancer Activity
A study conducted on pyrrole derivatives highlighted the efficacy of similar compounds in inhibiting tumor growth in vitro and in vivo models. The research demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were performed on compounds featuring the methylthio group against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential use as an antimicrobial agent .
| Application Area | Potential Use | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against various bacterial strains | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Materials Science | Organic Electronics | Enhances efficiency in OLEDs and OPVs |
| Polymer Chemistry | Building block for novel polymers | |
| Organic Synthesis | Synthesis of Complex Molecules | Intermediate for amide bond formation |
| New Reaction Pathways | Exploration of cyclization reactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of substituted pyrroles, which are often explored for their bioactivity and synthetic versatility. Below is a detailed comparison with key analogs:
Substituent Effects on the Aromatic Ring
a) 4-(Trifluoromethoxy)phenyl Analog
- Structure : Differs by the 4-(trifluoromethoxy)phenyl group instead of 4-(methylthio)phenyl.
- Key Properties: Higher molecular weight (331.72 g/mol, C₁₅H₁₃ClF₃NO₂) due to the trifluoromethoxy group. The -OCF₃ substituent is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the -SMe group. Demonstrated utility in synthesizing thiazole derivatives, a scaffold common in antimicrobial agents .
b) 4-Methoxyphenyl Analog
- Compound : 4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (CAS: 733030-58-5).
- Structure : Features a 4-methoxyphenyl group and a thiazol-2-amine moiety.
- Key Properties :
c) 4-(Trifluoromethyl)phenyl Analog
- Structure : Substituted with 4-(trifluoromethyl)phenyl .
Heterocyclic Core Modifications
a) 1,2,5-Oxadiazole Derivatives
- Compound : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- Structure : Replaces the methylamine group with a 1,2,5-oxadiazole ring.
- Key Properties: Oxadiazoles are known for high thermal stability and energetic properties, suggesting applications in materials science. The absence of a methylthio group reduces sulfur-related toxicity risks .
Research Implications and Gaps
- Synthetic Utility : The target compound’s -SMe group may offer unique reactivity in cross-coupling reactions, unlike the -OCF₃ or -CF₃ analogs.
- Bioactivity : While thiazole and oxadiazole analogs show promise in drug discovery , the target’s amine group could enhance solubility for in vivo studies.
- Data Gaps : Experimental data on the target compound’s solubility, stability, and biological activity are absent in the provided evidence, highlighting a need for further characterization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine, and how can purity be validated?
- Methodology : Multi-step synthesis involving condensation of substituted pyrrole precursors with 4-(methylthio)benzaldehyde, followed by reductive amination for the methylamine group. Purification via column chromatography and crystallization. Validate purity using HPLC (≥95%) and characterize via / NMR (e.g., δ ~2.3 ppm for methyl groups, δ ~6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Monitor reaction intermediates using TLC and optimize reaction conditions (e.g., temperature, solvent) to minimize by-products like unreacted aldehydes or over-alkylation.
Q. How can spectroscopic techniques elucidate the structural and electronic properties of this compound?
- Approach :
- IR Spectroscopy : Identify functional groups (e.g., N–H stretch ~3300 cm, C–S stretch ~700 cm) .
- NMR : Confirm regiochemistry of the pyrrole ring and substituent positions via coupling patterns (e.g., aromatic splitting for the 4-(methylthio)phenyl group) .
- Mass Spectrometry : Use fragmentation patterns to verify the molecular ion peak (e.g., [M+H]) and assess stability under ionization conditions .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Protocols :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, reporting minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition : Screen against targets like kinases or oxidoreductases using fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC values and selectivity indices .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Computational Strategy :
- Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electronic transitions and frontier molecular orbitals (HOMO/LUMO) .
- Calculate Mulliken charges to identify nucleophilic/electrophilic sites (e.g., the methylamine group) for derivatization or binding interactions .
- Simulate IR and NMR spectra for comparison with experimental data to validate computational models .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Analysis Framework :
- Assay Variability : Compare protocols for differences in cell lines, compound concentrations, or incubation times .
- Metabolic Stability : Assess compound degradation in assay media using LC-MS to rule out false negatives .
- Structural Analogues : Cross-reference activities of similar compounds (e.g., 4-(2,5-dimethylpyrrolyl)aniline derivatives) to identify substituent-dependent trends .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- SAR Workflow :
- Functional Group Modifications : Replace the methylthio group with electron-withdrawing (e.g., –CF) or donating (e.g., –OCH) groups to modulate electronic effects .
- Amine Derivatization : Synthesize amides or sulfonamides to improve solubility or target affinity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets (e.g., enzymes, receptors) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Scale-Up Considerations :
- By-Product Formation : Optimize stoichiometry and catalyst loading (e.g., Pd/C for hydrogenation) to reduce impurities .
- Solvent Selection : Transition from DMF to greener solvents (e.g., ethanol/water mixtures) for sustainability without compromising yield .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
